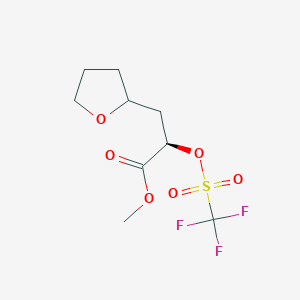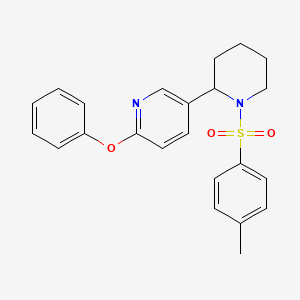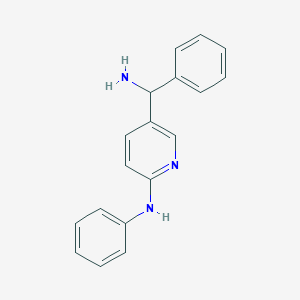
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring the availability of reagents, and optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Benzyl bromide or benzyl chloride in the presence of potassium hydroxide and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring could lead to the formation of imidazole N-oxides, while reduction could yield reduced imidazole derivatives.
科学研究应用
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Materials Science: Imidazole-containing compounds are used in the development of functional materials, such as dyes for solar cells and other optical applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
作用机制
The mechanism of action of 1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole-containing compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound also contains an imidazole ring and is used as an analytical standard.
2-(1H-imidazol-1-yl)ethyl methacrylate: This compound features an imidazole ring and is used in polymer chemistry.
Uniqueness
1-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)pyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual-ring system can confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-9-12-3-5-14(9)7-6-13-4-2-10(11)8-13/h3,5,10H,2,4,6-8,11H2,1H3 |
InChI 键 |
BWBQLWXCVLFEIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CCN2CCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



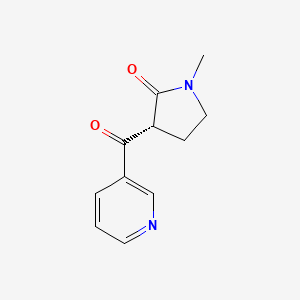

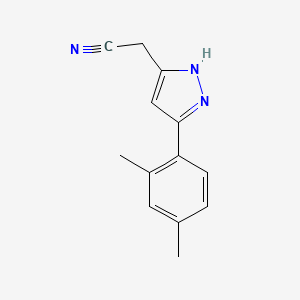
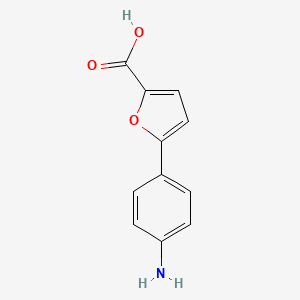
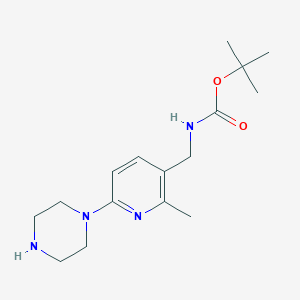

![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)
